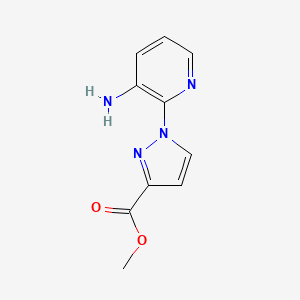

methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate

Description

Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate (molecular formula: C₁₀H₁₀N₄O₂, molecular weight: 218.22 g/mol) is a heterocyclic compound featuring a pyrazole ring substituted at the 1-position with a 3-aminopyridin-2-yl group and at the 3-position with a methyl carboxylate . The compound is categorized under E2 in chemical databases, indicating its relevance in specialized synthetic or pharmacological applications . Notably, commercial availability of this compound has been discontinued, as reported by CymitQuimica, suggesting challenges in synthesis or niche utility .

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-(3-aminopyridin-2-yl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c1-16-10(15)8-4-6-14(13-8)9-7(11)3-2-5-12-9/h2-6H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNIDBGKUIXKNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)C2=C(C=CC=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-aminopyridine with a suitable pyrazole derivative. One common method involves the cyclization of a precursor compound under specific conditions to form the desired pyrazole ring. For example, the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can lead to the formation of the pyrazole ring, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of N-substituted aminopyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate has been investigated for its potential as a bioactive molecule with various therapeutic applications:

- Anticancer Activity: Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, pyrazole-based kinase inhibitors have shown promise in targeting specific cancer types, including breast and prostate cancers . The compound's ability to interact with molecular targets may facilitate the development of selective kinase inhibitors.

- Anti-inflammatory Properties: The compound is being explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory disorders. Studies suggest that pyrazole derivatives can modulate inflammatory pathways effectively .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions:

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield reduced pyrazole derivatives. These transformations are crucial for developing new compounds with enhanced biological activities.

Material Science

The compound is also being utilized in developing new materials and catalysts. Its unique chemical properties make it suitable for creating advanced materials with specific functionalities, such as catalytic activity in chemical reactions.

Case Study 1: Kinase Inhibition

A study focused on the development of kinase inhibitors highlighted the importance of the pyrazole moiety in enhancing selectivity and potency against specific kinases like CDK16. The study demonstrated that modifications to the methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole scaffold could lead to compounds with improved cellular potency and selectivity profiles .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of similar pyrazole derivatives. Results indicated that these compounds exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The pyrazole ring may also contribute to the compound’s biological activity by interacting with different molecular pathways. Detailed studies on its binding affinity and interaction with biological targets are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Research Findings

Substituent Effects on Reactivity and Applications Electron-Withdrawing Groups (EWGs): Bromine (in ) and trifluoromethyl (in ) increase electrophilicity, making these compounds suitable for nucleophilic substitution reactions. The 3-iodophenyl group in is critical for radiolabeling applications (e.g., SPECT tracers for COX-2 imaging) . Amino Group: The 3-aminopyridine substituent in the target compound enhances solubility via hydrogen bonding, contrasting with the lipophilic CF₃ group in . This property may favor pharmaceutical applications requiring aqueous compatibility .

Synthetic Challenges The discontinued commercial status of the target compound contrasts with the readily synthesized derivatives in and , which employ copper ion-assisted or solvent-driven protocols.

Crystallography and Structural Analysis Pyrazole-carboxylate derivatives often exhibit robust intermolecular hydrogen bonding (e.g., crystal packing in ).

Biological Activity

Methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a pyrazole ring fused with a pyridine moiety, which is essential for its biological activity. The compound can be synthesized via several methods, typically involving the reaction of 3-aminopyridine with pyrazole derivatives under specific conditions. One common synthetic route includes cyclization with ethyl acetoacetate in the presence of sodium ethoxide, followed by esterification to yield the desired product.

Antimicrobial and Antiviral Properties

Research indicates that this compound exhibits significant antimicrobial and antiviral activities. In a study assessing various derivatives of pyrazoles, compounds similar to this compound demonstrated notable efficacy against bacterial strains and viruses. The mechanism often involves the disruption of microbial cell walls or interference with viral replication pathways .

Anti-inflammatory and Anticancer Potential

The compound has also been investigated for its anti-inflammatory and anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells, suggesting potential as a therapeutic agent in oncology. The half-maximal inhibitory concentration (IC50) values for related compounds have been documented, indicating their potency in inhibiting tumor growth .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The aminopyridine moiety can bind to enzymes or receptors, modulating their activity. The pyrazole ring may also contribute by interacting with various signaling pathways involved in inflammation and cancer progression .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results showed that the compound inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, this compound was tested on human cancer cell lines. The compound exhibited an IC50 value of approximately 20 µM, indicating strong cytotoxic effects on cancer cells while sparing normal cells .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for methyl 1-(3-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters, followed by functionalization of the pyridine ring. For example:

React 3-aminopyridine-2-carboxylic acid derivatives with methyl acetoacetate under acidic conditions to form the pyrazole core.

Optimize temperature (80–120°C) and catalyst (e.g., acetic acid or p-toluenesulfonic acid) to improve cyclization efficiency.

Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities from incomplete cyclization or ester hydrolysis require stringent pH control during workup.

Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

- Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., pyrazole C-3 carboxylate vs. C-5) and amine proton integration .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and resolve regioisomers .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ = 233.08) and rule out byproducts .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

- Approach :

- Perform docking studies (AutoDock Vina, Schrödinger) to predict binding affinities for targets like kinases or autophagy-related proteins (e.g., mTOR).

- Use DFT calculations (Gaussian 16) to analyze electronic effects of substituents (e.g., electron-withdrawing groups on the pyridine ring) on reactivity .

- Validate predictions with SAR studies by synthesizing analogs (e.g., replacing the methyl ester with bulkier esters) .

Q. What experimental strategies can resolve contradictions in reported solubility and stability data for this compound?

- Methods :

- Solubility Testing : Use shake-flask assays in buffers (pH 1–7.4) and DMSO, quantified via UV-Vis spectroscopy.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Cross-Validation : Compare results across labs using standardized protocols. Note discrepancies in purity thresholds (e.g., ≥95% vs. ≥98%) .

Q. How can researchers systematically evaluate the compound’s anti-proliferative mechanisms in cancer cell lines?

- Protocol :

In Vitro Cytotoxicity : Perform MTT assays on prostate (PC-3) or breast (MCF-7) cancer cells (IC₅₀ dose-response curves).

Autophagy Induction : Monitor LC3-II/LC3-I ratio via western blot or GFP-LC3 puncta formation.

Pathway Inhibition : Use phospho-specific antibodies to assess mTOR/p70S6K signaling suppression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.